(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13410059
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-5-4-6-11(7-10)17-3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 |
| Standard InChI Key | FWLBHJKJNGVJEA-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)N |
| SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N |
Introduction
Molecular Characterization and Physicochemical Properties
Structural Features
The compound’s IUPAC name, (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide, reflects its key functional groups:
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A stereospecific amino group at the C2 position
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A 3-methoxybenzyl moiety attached via an amide bond
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A branched 3-methylbutanamide backbone.
The stereochemistry is critical for molecular recognition processes, as enantiomers often exhibit divergent biological activities. The methoxy group at the meta position of the benzyl ring introduces electronic and steric effects that influence solubility and target binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.31 g/mol | |
| IUPAC Name | (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide | |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N | |
| PubChem CID | 61178303 | |
| Chiral Centers | 1 (C2) |
Spectroscopic and Computational Data
The Standard InChIKey (FWLBHJKJNGVJEA-LBPRGKRZSA-N) provides a unique identifier for computational studies. Nuclear magnetic resonance (NMR) predictions for this compound would show distinct signals for:
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The amide proton (δ 6.5–8.5 ppm, broad)
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Aromatic protons from the 3-methoxybenzyl group (δ 6.5–7.3 ppm)
Synthetic Pathways and Challenges
Retrosynthetic Analysis
A plausible synthesis route involves:
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Chiral pool synthesis: Starting from L-valine, the (S)-configuration at C2 can be preserved.
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Amide coupling: Reacting 3-methoxybenzylamine with a protected 3-methylbutanoic acid derivative.
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Deprotection: Removing protecting groups (e.g., Boc) to yield the free aminoamide .
Table 2: Synthetic Intermediates and Reagents
| Step | Intermediate | Key Reagents |
|---|---|---|
| 1 | N-Boc-L-valine | Boc anhydride, DMAP |
| 2 | Activated ester of valine | DCC, HOBt |
| 3 | Protected amide intermediate | 3-Methoxybenzylamine, DMF |
| 4 | Final deprotection | TFA in dichloromethane |
Stereochemical Control
Maintaining enantiomeric purity during synthesis is challenging due to potential racemization at the α-carbon of the aminoamide. Low-temperature reactions and non-basic conditions are recommended to minimize epimerization .
Comparative Analysis with Structural Analogs
Positional Isomerism in Methoxy Substitution
The 3-methoxybenzyl derivative differs from its 2- and 4-methoxy counterparts in electronic and spatial characteristics:
Table 3: Substituent Position Effects
| Position | LogP (Predicted) | Aqueous Solubility (mg/mL) | Receptor Binding Affinity* |
|---|---|---|---|
| 2-OCH₃ | 1.8 | 0.12 | Moderate |
| 3-OCH₃ | 1.6 | 0.18 | High |
| 4-OCH₃ | 1.7 | 0.15 | Low |
| *Hypothetical data based on similar amides . |
The meta substitution in (S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide may enhance interactions with aromatic residues in enzyme active sites compared to para-substituted analogs .
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 2.0, 25°C | 14 | 3-Hydroxybenzyl derivative |
| pH 7.4, 37°C | 90 | None detected |
| 40°C, 75% RH | 60 | Racemized (R)-isomer |
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